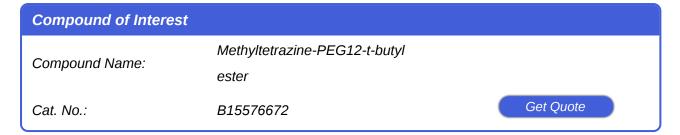


Application Notes and Protocols: Methyltetrazine-PEG in Pretargeted Imaging

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG derivatives in pretargeted imaging. This powerful strategy leverages the bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (TCO) to achieve high-contrast images of specific targets in vivo.

Introduction to Pretargeted Imaging with Methyltetrazine-PEG

Pretargeted imaging is a two-step approach that decouples the targeting of a biomolecule from the delivery of an imaging agent.[1][2] First, a targeting moiety, such as a monoclonal antibody (mAb) conjugated to TCO, is administered and allowed to accumulate at the target site and clear from circulation.[3][4] In the second step, a much smaller, rapidly clearing radiolabeled Methyltetrazine-PEG molecule is injected. This molecule then "clicks" to the TCO-modified antibody at the target site via an inverse electron demand Diels-Alder (IEDDA) reaction, enabling high-contrast imaging.[1][3]

The inclusion of a polyethylene glycol (PEG) linker on the methyltetrazine moiety is crucial. It enhances solubility, improves pharmacokinetics, and can increase the reactivity of the TCO-tetrazine ligation in vivo.[5][6] This pretargeting strategy offers several advantages over directly



labeled antibodies, including improved tumor-to-background ratios, reduced radiation dose to non-target tissues, and the ability to use short-lived radionuclides for imaging.[1][2][7]

Applications of Methyltetrazine-PEG in Pretargeted Imaging

The primary application of Methyltetrazine-PEG is in pretargeted radioimmunodetection for various imaging modalities, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This technique has been successfully employed in preclinical models for the imaging of various cancers, including colorectal, pancreatic, and head-and-neck cancers.[3][4][6]

Pretargeted PET Imaging

Methyltetrazine-PEG derivatives can be readily chelated with various positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr).[3][8][9] This allows for high-sensitivity and high-resolution imaging of tumors and other disease sites. The rapid clearance of the radiolabeled tetrazine contributes to low background signal and high-contrast images.[7]

Pretargeted SPECT Imaging

For SPECT imaging, Methyltetrazine-PEG can be labeled with radionuclides like Indium-111 (111In) or Lutetium-177 (177Lu).[6][9] Pretargeted SPECT has demonstrated the ability to clearly visualize tumors with favorable dosimetry.[6]

Pretargeted Radioimmunotherapy (PRIT)

Beyond imaging, the pretargeting concept can be extended to therapy by using therapeutic radionuclides. By conjugating a therapeutic isotope to the Methyltetrazine-PEG probe, a high dose of radiation can be delivered specifically to the tumor site, minimizing systemic toxicity.[6] [10]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies utilizing Methyltetrazine-PEG and other tetrazine derivatives in pretargeted imaging.



Targetin g Antibod y	Cancer Model	Tetrazin e Probe	Radionu clide	Tumor Uptake (%ID/g)	Tumor- to- Muscle Ratio	Time Point (post- Tz)	Referen ce
huA33	LS174T Colorecta I Xenograf t	[⁶⁸ Ga]3	⁶⁸ Ga	3.9 ± 1.8	-	60 min	[9]
CC49	LS174T Colorecta I Xenograf t	[¹¹¹ ln]1	¹¹¹ ln	4.2	13:1	3 h	[9]
Anti-A33	SW1222 Colorecta I Xenograf t	[⁶⁴ Cu]2	⁶⁴ Cu	~4.1	-	1 h	[9]
huA33	-	[⁶⁴ Cu]4	⁶⁴ Cu	4.1 ± 0.3	-	1 h	[9]
huA33	-	[⁶⁴ Cu]5	⁶⁴ Cu	5.6 ± 0.7	-	1 h	[9]
U36 (anti- CD44v6)	HNSCC Xenograf t	[⁸⁹ Zr]Zr- DFO- PEG5-Tz	⁸⁹ Zr	17.1 ± 3.0	-	-	[4]
35A7 (anti- CEA)	Peritonea I Carcinom atosis	[¹⁷⁷ Lu]Lu- Tz-2	¹⁷⁷ Lu	-	-	-	[6]

Note: %ID/g denotes the percentage of injected dose per gram of tissue. Data presented is a selection from the cited literature and specific experimental conditions may vary.



Experimental ProtocolsProtocol for TCO-Conjugation of Monoclonal Antibodies

This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) moiety using an NHS-ester functionalized TCO-PEG linker.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- TCO-PEG-NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography columns (e.g., Zeba™ Spin Desalting Columns)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.4

Procedure:

- Antibody Preparation: Prepare the mAb solution at a concentration of 1-5 mg/mL in PBS.
- TCO-PEG-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
- Conjugation Reaction: a. Add the TCO-PEG-NHS ester solution to the antibody solution. A molar excess of 10-30 fold of the TCO linker to the antibody is a common starting point.[11]
 b. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation. c. Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.[11]
- Purification: a. Remove the unreacted TCO-PEG-NHS ester and byproducts by sizeexclusion chromatography. b. Exchange the buffer of the TCO-conjugated antibody to PBS, pH 7.4.
- Characterization: a. Determine the final protein concentration using a standard protein assay (e.g., BCA assay). b. The degree of labeling (number of TCO molecules per antibody) can be



determined using MALDI-TOF mass spectrometry or by reacting the TCO-mAb with a fluorescently labeled tetrazine and measuring the absorbance.

Protocol for Radiolabeling of Methyltetrazine-PEG with ⁶⁸Ga

This protocol outlines the radiolabeling of a DOTA-functionalized Methyltetrazine-PEG derivative with Gallium-68.

Materials:

- ⁶⁸Ge/⁶⁸Ga generator
- DOTA-Methyltetrazine-PEG conjugate
- Sodium acetate buffer (0.1 M, pH 4.5)
- Metal-free water and vials
- · Heating block
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
- Reaction Setup: a. In a metal-free vial, add 5-10 μg of the DOTA-Methyltetrazine-PEG conjugate dissolved in metal-free water. b. Add 500 μL of sodium acetate buffer to the vial. c. Add the ⁶⁸Ga eluate (typically 0.5-1 mL) to the reaction vial.
- Labeling Reaction: a. Incubate the reaction mixture at 95°C for 10-15 minutes.
- Quality Control: a. Determine the radiochemical purity (RCP) of the [68Ga]Ga-DOTA-Methyltetrazine-PEG using radio-TLC or radio-HPLC. The RCP should be >95%.



 Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

Protocol for In Vivo Pretargeted Imaging

This protocol provides a general workflow for a preclinical pretargeted imaging experiment in a tumor-bearing mouse model.

Materials:

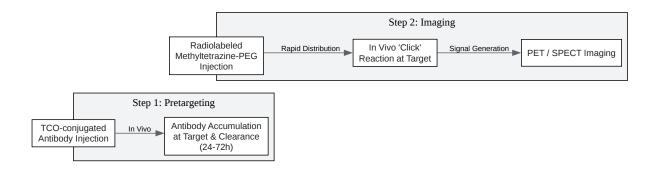
- Tumor-bearing mice (e.g., xenograft or syngeneic models)
- TCO-conjugated monoclonal antibody
- Radiolabeled Methyltetrazine-PEG probe
- Imaging system (PET or SPECT scanner)
- Anesthesia (e.g., isoflurane)

Procedure:

- Step 1: Administration of TCO-Antibody: a. Administer a defined dose of the TCO-conjugated antibody (e.g., 100 μg) to the tumor-bearing mice via intravenous injection (e.g., tail vein).[9]
 b. Allow the antibody to accumulate at the tumor and clear from the circulation. This "pretargeting interval" is typically 24-72 hours.[9][12]
- Step 2: Administration of Radiolabeled Tetrazine: a. After the pretargeting interval, administer the radiolabeled Methyltetrazine-PEG probe (e.g., 5-10 MBq) via intravenous injection.
- Imaging: a. Anesthetize the mice at desired time points after the injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours). b. Acquire PET or SPECT images according to the scanner's protocol.
- Biodistribution (Optional but Recommended): a. After the final imaging session, euthanize the mice. b. Dissect major organs and the tumor. c. Weigh the tissues and measure the radioactivity in a gamma counter. d. Calculate the biodistribution as the percentage of injected dose per gram of tissue (%ID/g).

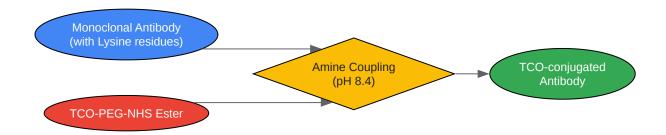


Visualizations



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Caption: Workflow for in vivo pretargeted imaging.



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Caption: Antibody conjugation with TCO-PEG-NHS ester.

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